1,4-Dioxa-7-azaspiro[4.6]undecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-7-azaspiro[4.6]undecan-6-one: is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction where a nitrogen atom and two oxygen atoms are part of the ring system. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-7-azaspiro[4.6]undecan-6-one typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of a suitable amine with a diol under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the spiro junction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-7-azaspiro[4.6]undecan-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,4-Dioxa-7-azaspiro[4.6]undecan-6-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-7-azaspiro[4.6]undecan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.6]undecane
- 1,4-Dioxaspiro[4.6]undecan-8-one
- 2-Azaspiro[4.6]undecan-3-one
Uniqueness
1,4-Dioxa-7-azaspiro[4.6]undecan-6-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
62353-52-0 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1,4-dioxa-10-azaspiro[4.6]undecan-11-one |
InChI |
InChI=1S/C8H13NO3/c10-7-8(11-5-6-12-8)3-1-2-4-9-7/h1-6H2,(H,9,10) |
InChI Key |
BCKKBNIVEBBRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C2(C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.